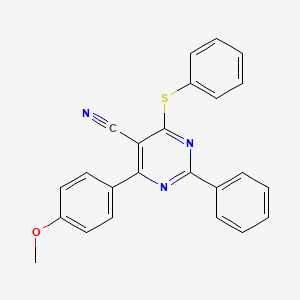

4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile

Description

4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative with a molecular formula of C₂₄H₁₇N₃OS and a molecular weight of 395.49 g/mol (CAS: 338395-36-1) . Its structure features a pyrimidine core substituted with a methoxyphenyl group at position 4, a phenyl group at position 2, and a phenylsulfanyl group at position 4.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-phenyl-6-phenylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c1-28-19-14-12-17(13-15-19)22-21(16-25)24(29-20-10-6-3-7-11-20)27-23(26-22)18-8-4-2-5-9-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOAFEUVUFRAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

Pyrimidine derivatives often exhibit diverse biological and chemical properties based on substituent variations. Below is a structural and functional comparison with analogous compounds:

Key Structural Insights :

- Electron-donating groups (e.g., methoxy in 4-MeOPh ) improve solubility and interaction with polar targets.

- Sulfur-containing substituents (e.g., phenylsulfanyl) enhance stability and modulate redox properties .

- Bulky groups (e.g., cyclohexylamino) reduce metabolic degradation but may limit blood-brain barrier penetration .

Physicochemical Properties

Analysis :

- The phenylsulfanyl group in the target compound contributes to high lipophilicity, favoring membrane permeability but limiting aqueous solubility .

- The 6-oxo derivative (from ) exhibits higher polarity due to the ketone group, improving solubility in polar solvents .

Key Findings :

- Sulfur-containing pyrimidines (e.g., phenylsulfanyl groups) show promise in CNS disorders due to BBB penetration and anti-inflammatory effects .

Biological Activity

4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile, also known as CAS No. 338395-36-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.41 g/mol. The compound features a pyrimidine ring substituted with various phenyl and methoxy groups, which are often associated with enhanced biological activity.

Cytotoxicity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in experiments involving human melanoma cells, the compound showed selective cytotoxicity, leading to cell cycle arrest and decreased melanin production. This suggests its potential as a candidate for melanoma therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

- Cytotoxic Effects on Melanoma Cells :

- Antimicrobial Screening :

Data Table: Biological Activity Summary

| Activity | Cell Line/Pathogen | Method Used | Results |

|---|---|---|---|

| Cytotoxicity | Human melanoma (VMM917) | MTT Assay | 4.9-fold increase in cytotoxicity |

| Antimicrobial | E. coli, Staphylococcus aureus | Inhibition Zone Method | Positive inhibition zones observed |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4-Methoxyphenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile?

A multi-step approach is typically used, involving cyclocondensation of substituted aldehydes, thioureas, and nitriles. For example, a related pyrimidine derivative was synthesized via nucleophilic substitution at the pyrimidine 6-position using thiophenol derivatives under basic conditions (e.g., anhydrous K₂CO₃ in DMF) . Key steps include:

- Step 1 : Formation of the pyrimidine core via Biginelli-like reactions or cyclization of β-ketonitriles.

- Step 2 : Introduction of the phenylsulfanyl group via thiolate displacement of a leaving group (e.g., chloro or bromo substituents).

- Optimization : Reaction temperature (room temperature to 80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for thiol:pyrimidine) significantly impact yields .

Advanced: How can density functional theory (DFT) resolve discrepancies between experimental and computational vibrational spectra?

DFT calculations (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) predict vibrational modes (FT-IR, Raman) and NMR chemical shifts. For instance, in a structurally similar pyrimidinecarbonitrile, DFT-optimized geometries showed <2% deviation in bond lengths compared to X-ray crystallography data. Discrepancies in sulfanyl (C–S) stretching frequencies (observed: 680 cm⁻¹ vs. calculated: 695 cm⁻¹) arise from solvent effects or anharmonicity, which are corrected via scaling factors or implicit solvent models .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Key signals include the methoxy group (δH ~3.8 ppm, δC ~55 ppm), aromatic protons (δH 7.0–8.5 ppm), and nitrile carbon (δC ~115 ppm) .

- FT-IR/Raman : Confirm nitrile (C≡N stretch: ~2220 cm⁻¹) and sulfanyl (C–S stretch: ~680 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of phenylsulfanyl moiety) .

Advanced: How do substituents at the 2- and 6-positions influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies on pyrimidine derivatives reveal:

- 2-Phenyl group : Enhances lipophilicity, improving membrane permeability.

- 6-Phenylsulfanyl group : Modulates electron density, affecting interactions with biological targets (e.g., kinase inhibition).

- 4-Methoxyphenyl : Electron-donating groups at this position increase metabolic stability but may reduce binding affinity to hydrophobic pockets .

Comparative studies with 6-(pyridylthio) analogs (e.g., 4-(methylthio)-2-phenyl-6-(2-pyridylthio)pyrimidine-5-carbonitrile) show altered antibacterial potency due to hydrogen-bonding differences .

Advanced: What strategies address contradictions in crystallographic vs. computational bond-length data?

- Refinement Protocols : Hydrogen atoms are positioned geometrically (riding model) in X-ray studies, while DFT optimizes all atoms. Discrepancies in C–S bond lengths (X-ray: 1.76 Å vs. DFT: 1.72 Å) are mitigated by using Hirshfeld atom refinement (HAR) for X-ray data .

- Error Analysis : Mean σ(C–C) values (e.g., 0.004 Å in X-ray) and root-mean-square deviations (RMSD) in DFT (<0.02 Å) quantify accuracy .

Basic: What purification methods ensure high purity for this compound?

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted thiophenol and byproducts .

Advanced: How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating sulfanyl group incorporation. For example, DMF increases reaction rates by 40% compared to THF due to higher dielectric constant (ε = 37) and Lewis basicity .

Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Docking studies suggest the nitrile group coordinates with Mg²+ in ATP-binding pockets, while the phenylsulfanyl moiety occupies hydrophobic regions. MD simulations (100 ns) show stable binding (RMSD < 2.0 Å) to CDK2, with ΔGbind ≈ -9.8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.